4-(2-Chlorobenzyl)piperidine-4-carboxylic acid
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Overview
Description
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorobenzyl)piperidine-4-carboxylic acid
- 4-(2-Bromobenzyl)piperidine-4-carboxylic acid
- 4-(2-Methylbenzyl)piperidine-4-carboxylic acid
Uniqueness
4-(2-Chlorobenzyl)piperidine-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological membranes, potentially leading to improved therapeutic properties .
Properties
Molecular Formula |
C13H16ClNO2 |
---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-2-1-3-10(11)9-13(12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
InChI Key |
FTYOQKRMIXCPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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